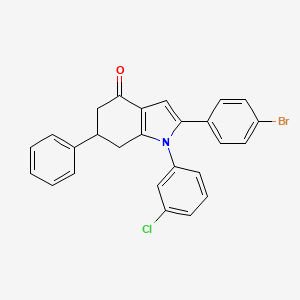
4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl groups, and the formation of the amide bond . The exact synthesis route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. The trifluoromethyl groups are electron-withdrawing, which can have significant effects on the reactivity of the molecule . The piperidine ring is a common structural motif in many biologically active compounds .Chemical Reactions Analysis
The compound’s chemical reactions would be influenced by its functional groups. The trifluoromethyl groups are quite electronegative, which could make the compound reactive towards nucleophiles . The amide bond could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could affect its solubility and permeability . The piperidine ring could potentially form hydrogen bonds, which could affect the compound’s interactions with biological targets .Wissenschaftliche Forschungsanwendungen
H-Bond Catalysts
The 3,5-bis(trifluoromethyl)phenyl motif found in this compound plays a crucial role in hydrogen bonding. Nowadays, it is extensively used in promoting organic transformations and as an essential component in H-bond catalysts .
Antimicrobial Studies
In recent studies, derivatives of this compound have been evaluated for their antimicrobial activity. For instance, difluorophenyl-substituted analogs demonstrated promising results against bacterial pathogens, including Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) . These findings highlight its potential as a novel antibiotic.
Solventless Amidation Reactions
The practical synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide was achieved through a solventless direct amidation reaction. This method, conducted without metal catalysts or special treatment, underscores the compound’s versatility in organic synthesis .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[[3,5-bis(trifluoromethyl)benzoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F6N3O2/c1-26(2)16(29)27-5-3-11(4-6-27)10-25-15(28)12-7-13(17(19,20)21)9-14(8-12)18(22,23)24/h7-9,11H,3-6,10H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDYYCZMUIXREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide](/img/structure/B2594833.png)
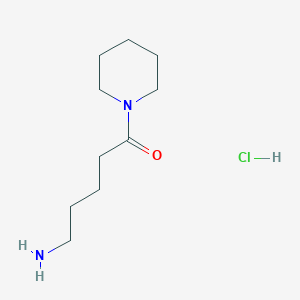
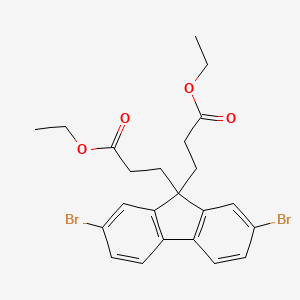

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2594840.png)

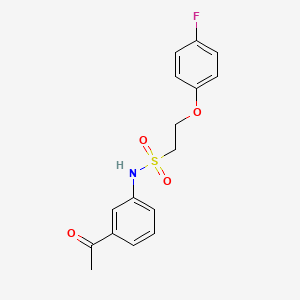
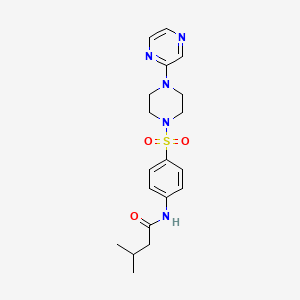
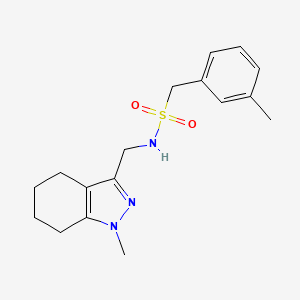
![6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2594849.png)
![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2594850.png)
![N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2594851.png)
